Pentyl 2H-azirine-3-carboxylate
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Overview
Description
Pentyl 2H-azirine-3-carboxylate is a member of the 2H-azirine family, which are the smallest unsaturated nitrogen heterocycles. These compounds are characterized by a three-membered ring structure containing one nitrogen atom. The unique ring strain and stability of 2H-azirines make them valuable in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-azirines, including Pentyl 2H-azirine-3-carboxylate, can be achieved through several methods:
Neber Rearrangement: This classical method involves the rearrangement of oximes to form azirines.
Decomposition of Vinyl Azides: Thermolysis or photolysis of vinyl azides can lead to the formation of azirines.
Ring Contraction of Isoxazoles: This method involves the contraction of isoxazole derivatives to form azirines.
Oxidative Cyclization of Enamine Derivatives: Enamine derivatives can undergo oxidative cyclization to form azirines.
Radical Addition/Cyclization of Alkynes: This method involves the addition and cyclization of alkynes to form azirines.
Industrial Production Methods
Industrial production methods for 2H-azirines are not extensively documented, but the above synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2H-azirine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Addition: Nucleophiles such as thiols, amines, and alcohols can add to the C=N bond of azirines, forming aziridines.
Diels-Alder Reactions: Azirines can participate in Diels-Alder reactions with dienes to form cycloadducts.
Oxidative Cyclodimerization: Azirines can undergo oxidative cyclodimerization to form pyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Addition: Thiols, primary and secondary amines, and alcohols are common nucleophiles.
Diels-Alder Reactions: These reactions often require elevated temperatures and can be catalyzed by Lewis acids.
Oxidative Cyclodimerization: This reaction is promoted by triethylamine and requires an oxidizing environment.
Major Products
Aziridines: Formed from nucleophilic addition reactions.
Cycloadducts: Formed from Diels-Alder reactions.
Pyrimidine Derivatives: Formed from oxidative cyclodimerization.
Scientific Research Applications
Pentyl 2H-azirine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pentyl 2H-azirine-3-carboxylate involves its high ring strain and electrophilic C=N bond, which makes it highly reactive towards nucleophiles. The addition of nucleophiles to the C=N bond leads to the formation of aziridines, which can further undergo ring-opening reactions . The molecular targets and pathways involved in its biological activity are still under investigation, but its reactivity suggests potential interactions with various biomolecules .
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
pentyl 2H-azirine-3-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-3-4-5-11-8(10)7-6-9-7/h2-6H2,1H3 |
InChI Key |
OSAPQZJMUPKUPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=NC1 |
Origin of Product |
United States |
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